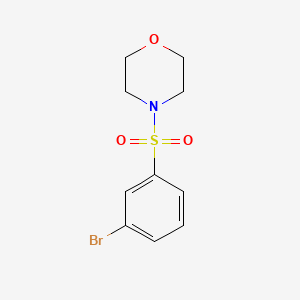

4-(3-Bromophenylsulfonyl)morpholine

説明

Contextualization within Sulfonamide and Morpholine (B109124) Chemistry

The structural backbone of 4-(3-Bromophenylsulfonyl)morpholine is formed by two key components: a sulfonamide group and a morpholine ring.

Sulfonamides , organic compounds containing the -SO₂NH₂ functional group, are a cornerstone of medicinal chemistry. nih.gov They are found in a wide array of therapeutic agents, valued for their chemical stability and their ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. thieme-connect.comresearchgate.net The synthesis of sulfonamides is a well-established area of organic chemistry, with numerous methods available for their preparation, including the reaction of sulfonyl chlorides with amines. nih.gov

Morpholine , a heterocyclic compound with the formula O(CH₂CH₂)₂NH, is another privileged scaffold in drug discovery. nih.govwikipedia.org Its inclusion in a molecule can enhance pharmacokinetic properties such as solubility and metabolic stability. nih.govnih.gov The morpholine ring is a versatile building block, and its derivatives are explored for a wide range of biological activities. researchgate.netnih.gov The presence of both an ether and an amine group within the morpholine ring allows for a variety of chemical modifications. wikipedia.org

Significance of the Bromophenylsulfonyl Moiety

The phenylsulfonyl group is a common structural motif in medicinal chemistry, often used to introduce rigidity and specific electronic properties into a molecule.

The bromine atom , a halogen, can significantly influence a molecule's physicochemical properties. ump.edu.pl Its presence can enhance lipophilicity, which may affect how the compound interacts with biological membranes. mdpi.com Furthermore, the bromine atom can serve as a handle for further chemical transformations, allowing for the synthesis of a diverse library of related compounds through cross-coupling reactions. The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design to potentially improve therapeutic activity and metabolic profile. ump.edu.pl

Overview of Research Trajectories for this compound

Research involving this compound and structurally related compounds is expanding. A key area of investigation is its potential as a scaffold for the development of new therapeutic agents. For instance, morpholine-based aryl sulfonamides have been explored as inhibitors of Nav1.7, a voltage-gated sodium channel involved in pain signaling. nih.gov

The synthesis of derivatives of this compound is an active area of research. The reactivity of the bromine atom allows for the creation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide range of novel structures with potentially diverse biological activities. For example, Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and evaluated for their antimicrobial properties. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 349666-07-3 |

| Molecular Formula | C₁₀H₁₂BrNO₃S |

| Molecular Weight | 306.17 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

特性

IUPAC Name |

4-(3-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAMBBTZMVECJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395167 | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-13-5 | |

| Record name | 4-[(3-Bromophenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-Bromophenyl)sulphonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Bromophenylsulfonyl Morpholine

Historical Development of Synthetic Routes

The synthesis of aryl sulfonylmorpholine compounds, including 4-(3-Bromophenylsulfonyl)morpholine, is historically rooted in the well-established reaction between an arylsulfonyl chloride and a secondary amine. This method, a variation of the Hinsberg test for amines, has been a fundamental tool in organic synthesis for over a century. The reliability and straightforward nature of the sulfonylation of amines have made it the conventional and most accessible route since the initial need for such compounds in research and development arose. Early methods focused on achieving the desired product with high purity through simple reaction setups, often relying on basic conditions to facilitate the reaction and neutralize the hydrochloric acid byproduct. Over time, developments have focused on improving yields, simplifying purification processes, and adapting the reaction to a wider array of functionalized starting materials.

Classical Synthetic Approaches

The traditional and most widely employed method for synthesizing this compound is the direct reaction of its constituent parts: morpholine (B109124) and 3-bromobenzenesulfonyl chloride.

Reaction of Morpholine with 3-Bromobenzenesulfonyl Chloride

The core of the classical synthesis is the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This reaction forms the stable sulfur-nitrogen bond characteristic of the sulfonamide group. The process is typically carried out in a suitable organic solvent in the presence of a base. The base plays a crucial role in scavenging the hydrogen chloride that is generated during the reaction, thereby driving the reaction to completion. A general procedure involves dissolving morpholine and a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758) at ambient temperature. chemspider.com The 3-bromobenzenesulfonyl chloride is then added, often slowly to control the exothermic nature of the reaction. chemspider.com After a period of stirring, the product is typically isolated through aqueous workup and purification, often involving crystallization or column chromatography.

Optimization of Reaction Conditions: Solvents, Bases, and Temperature Effects

The efficiency and yield of the synthesis of this compound can be significantly influenced by the choice of reaction conditions. Researchers have explored various parameters to optimize the formation of sulfonamides.

Solvents: The choice of solvent is critical for ensuring that the reactants remain in solution and for facilitating the reaction. A range of solvents can be employed, with aprotic solvents being common. Dichloromethane is frequently used due to its inertness and ease of removal post-reaction. chemspider.com Other solvents like ethyl acetate (B1210297) and acetonitrile (B52724) have also been found to be effective in similar sulfonamide syntheses. nih.gov In some cases, basic aqueous media can be used for reactions with sulfonyl chlorides. researchgate.net

Bases: An appropriate base is essential to neutralize the HCl byproduct. Organic bases such as triethylamine and pyridine (B92270) are commonly used in organic solvents. chemspider.comresearchgate.net Inorganic bases like sodium carbonate can also be utilized, particularly in biphasic or aqueous systems. The strength and steric bulk of the base can influence the reaction rate and the suppression of side reactions.

Temperature: The reaction is often conducted at temperatures ranging from 0°C to ambient temperature to control the reaction rate and minimize potential side reactions. chemspider.com While some sulfonamide syntheses can be performed at elevated temperatures, for instance, 80°C, to increase the reaction rate, this can also lead to the degradation of the sulfonyl chloride, especially in the presence of water. nih.gov The optimal temperature is a balance between achieving a reasonable reaction time and maintaining the integrity of the reactants and products. nih.gov

| Parameter | Condition | Rationale/Effect | Citation |

|---|---|---|---|

| Solvent | Dichloromethane | Inert, good solubility for reactants, easy to remove. | chemspider.com |

| Acetonitrile | Can provide excellent yields in certain sulfonamide syntheses. | nih.gov | |

| Acetone/Aqueous Media | Used for reactions with certain amines and sulfonyl chlorides. | researchgate.net | |

| Base | Triethylamine/Pyridine | Common organic bases used to scavenge HCl in organic solvents. | chemspider.comresearchgate.net |

| Sodium Carbonate | Inorganic base option, often used in aqueous or biphasic systems. | ||

| Temperature | 0°C to Ambient | Standard conditions to control exothermicity and minimize side reactions. | chemspider.com |

| Elevated (e.g., 80°C) | Can increase reaction rate, but may also lead to degradation. | nih.gov |

Advanced Synthetic Strategies

Beyond the classical approach, modern synthetic chemistry offers more sophisticated strategies for the synthesis of this compound and its analogs, including catalytic methods and stereoselective approaches.

Catalytic Methods in this compound Synthesis

Recent advancements have introduced catalytic systems to forge the key bonds in sulfonylmorpholine structures. Palladium-catalyzed reactions have been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to the corresponding sulfonamides. nih.gov This provides an alternative route that avoids the use of potentially unstable sulfonyl chlorides. nih.gov Furthermore, transition metal catalysis, employing metals such as ruthenium, iron, and palladium, has been instrumental in developing new ways to construct the morpholine ring itself from various precursors. organic-chemistry.org For instance, an iron(III)-catalyzed diastereoselective synthesis of substituted morpholines from amino ethers and hydroxy amines has been reported. organic-chemistry.org These catalytic methods offer pathways with potentially higher efficiency, milder reaction conditions, and broader functional group tolerance.

Stereoselective Synthesis and Chiral Analogues

The development of chiral analogues of this compound is an area of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. Stereoselective synthesis can be approached in two main ways: by using a pre-existing chiral building block or by inducing chirality during the reaction.

One strategy involves the use of enantiomerically pure morpholine derivatives. For example, tandem reactions involving hydroamination and asymmetric transfer hydrogenation, catalyzed by a chiral Ruthenium complex, can produce enantiomerically enriched 3-substituted morpholines. organic-chemistry.org These chiral morpholines could then be reacted with 3-bromobenzenesulfonyl chloride to yield the final chiral product.

Another approach focuses on creating a chiral center at the sulfur atom. The synthesis of chiral sulfoxides is a well-developed field. nih.gov For instance, the Andersen-Toshimitsu synthesis involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates. nih.govnih.gov These diastereomers can be separated and then reacted with an organometallic reagent to produce an enantiomerically pure sulfoxide. While directly applied to sulfoxides, the principles of using chiral auxiliaries could be adapted for the synthesis of chiral sulfonamides or their precursors. nih.gov

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of sulfonamides like this compound, several greener alternatives to traditional methods are being explored.

One promising approach is the use of water as a solvent. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally benign alternative to volatile organic compounds (VOCs). Studies have shown that the synthesis of sulfonamides can be effectively carried out in aqueous media, often with the use of a base like sodium carbonate to neutralize the acid byproduct. google.com This method not only reduces the use of hazardous solvents but also simplifies the work-up procedure, as the product can often be isolated by simple filtration after acidification. google.com

Another key aspect of green chemistry is the use of catalytic methods. Research into the catalytic synthesis of sulfonamides is ongoing, with the aim of developing more efficient and selective processes. For instance, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids have been developed, which can then be reacted with amines to form sulfonamides. nih.gov While not a direct synthesis of this compound, this approach offers a milder and more functional group tolerant route to the necessary precursors.

Furthermore, solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. nih.gov By eliminating the solvent altogether, waste is minimized, and the process becomes more atom-economical. Mechanochemical methods, which involve grinding solid reactants together, have also emerged as a solvent-free technique for sulfonamide synthesis. nih.gov

The use of recyclable and less toxic solvents is another area of focus. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) are being investigated as greener alternatives to traditional organic solvents for sulfonamide synthesis. nih.govnih.gov

Purification and Yield Optimization

The purity and yield of this compound are critical for its subsequent applications. After the synthesis, the crude product typically contains unreacted starting materials, byproducts, and the salt of the base used.

Purification:

Standard purification techniques are employed to isolate the target compound in high purity. These include:

Extraction: An initial work-up often involves washing the reaction mixture with water to remove the hydrochloride salt and any water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid compounds like this compound. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Chromatography: For achieving very high purity or for separating closely related impurities, column chromatography is often utilized. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the gradient adjusted to achieve optimal separation.

Yield Optimization:

Optimizing the reaction yield is a key objective in any synthetic process. For the synthesis of this compound, several parameters can be adjusted to maximize the yield:

| Parameter | Effect on Yield | Optimization Strategy |

| Stoichiometry of Reactants | The molar ratio of 3-bromobenzenesulfonyl chloride to morpholine can impact the conversion and formation of byproducts. | Using a slight excess of one reactant, typically the less expensive one (morpholine), can help drive the reaction to completion. |

| Reaction Temperature | Temperature affects the reaction rate. Higher temperatures can increase the rate but may also lead to the formation of degradation products. | The optimal temperature is typically determined experimentally, balancing reaction speed with product stability. |

| Choice of Base | The strength and steric hindrance of the base can influence the reaction rate and the ease of removal after the reaction. | Triethylamine is a common choice due to its volatility, which facilitates its removal. Less volatile bases may require more extensive purification steps. |

| Solvent | The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. | Dichloromethane is a common solvent due to its inertness and low boiling point, which simplifies its removal. |

| Reaction Time | Sufficient reaction time is necessary for the reaction to go to completion. | The progress of the reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |

Scale-Up Considerations for Industrial and Pharmaceutical Applications

Transitioning the synthesis of this compound from a laboratory scale to an industrial or pharmaceutical setting presents a unique set of challenges and considerations. The primary goals of scale-up are to ensure process safety, maintain product quality and consistency, and achieve economic viability.

Key Considerations for Scale-Up:

Process Safety: The exothermic nature of the reaction between a sulfonyl chloride and an amine needs to be carefully managed on a large scale. Adequate cooling capacity and emergency shutdown procedures are essential to prevent thermal runaway. The handling of potentially hazardous materials like 3-bromobenzenesulfonyl chloride and organic solvents requires strict safety protocols and appropriate personal protective equipment.

Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient reactor design with effective stirring and cooling jackets is critical to maintain a consistent temperature throughout the reaction mass.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and minimizing the formation of localized "hot spots" and byproducts. The type of agitator and its speed need to be optimized for the specific reactor geometry and reaction mixture viscosity.

Solvent Selection and Recovery: On an industrial scale, the choice of solvent is heavily influenced by factors such as cost, safety (flashpoint, toxicity), and ease of recovery and recycling. The environmental impact of solvent emissions is also a major consideration, driving the adoption of greener solvents where feasible.

Purification and Isolation: The purification method used on a laboratory scale may not be directly transferable to an industrial process. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The design of the crystallization process, including cooling profiles and seeding strategies, is critical for controlling crystal size distribution and purity. Filtration and drying equipment must be appropriately sized for the production volume.

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of critical process parameters (e.g., temperature, concentration, particle size) can provide better process understanding and control, leading to improved consistency and quality of the final product. mdpi.com

Regulatory Compliance: For pharmaceutical applications, the entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product. This includes stringent documentation, quality control, and validation of all process steps.

Despite a comprehensive search for scientific literature and spectral data, specific experimental spectroscopic information for the chemical compound this compound, including ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS fragmentation patterns, is not publicly available in the referenced databases and chemical literature.

The synthesis of this compound would typically involve the reaction of 3-bromobenzenesulfonyl chloride with morpholine. While spectral data for the precursors and related isomers, such as 4-(4-bromophenylsulfonyl)morpholine, are accessible, the specific data for the meta-substituted isomer requested is not.

Detailed analytical characterization is a fundamental component of synthetic chemistry, and such data is typically published in peer-reviewed scientific journals upon the initial synthesis and reporting of a new compound. The absence of this information in the public domain suggests that either the compound has not been synthesized and characterized, or the data has not been made publicly available.

Therefore, the generation of a scientifically accurate article with the detailed spectroscopic analysis and data tables as requested by the user is not possible at this time.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 3 Bromophenylsulfonyl Morpholine

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Key Functional Groups (Sulfonyl, Morpholine (B109124) Ring, C-Br)

The IR spectrum of 4-(3-Bromophenylsulfonyl)morpholine displays characteristic absorption bands that confirm the presence of its key functional groups. The sulfonyl (SO₂) group, central to the sulfonamide linkage, is identified by strong, distinct stretching vibrations. The morpholine ring, a saturated heterocycle, is confirmed by the presence of C-H, C-O-C, and C-N vibrational modes. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring typically appear in the 3100-2850 cm⁻¹ region. researchgate.net The bromophenyl group is characterized by aromatic C-H stretching and bending vibrations, as well as a specific stretching vibration for the carbon-bromine (C-Br) bond, which is typically found in the lower frequency "fingerprint" region of the spectrum.

Vibrational Modes and Band Assignments

The specific vibrational modes for this compound can be assigned to characteristic wavenumber ranges, drawing comparisons with similar structures like 4-(benzenesulfonyl)-morpholine. researchgate.net The most significant assignments are detailed below.

The sulfonyl group exhibits two prominent stretching vibrations: an asymmetric stretch (νₐₛ SO₂) and a symmetric stretch (νₛ SO₂). The asymmetric stretch is typically stronger and occurs at a higher frequency. The morpholine ring vibrations include C-H stretching, C-O-C asymmetric stretching, and C-N stretching. Aromatic C-H stretching from the bromophenyl ring occurs at wavenumbers just above 3000 cm⁻¹. libretexts.org The C-Br stretching vibration is found at a much lower wavenumber.

Table 1: Key IR Vibrational Frequencies and Band Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) Group | Asymmetric Stretching (νₐₛ) | 1350 - 1300 |

| Symmetric Stretching (νₛ) | 1160 - 1120 | |

| Morpholine Ring | C-H Stretching | 2960 - 2850 pressbooks.pub |

| C-O-C Asymmetric Stretching | 1120 - 1080 | |

| C-N Stretching | 1100 - 1000 | |

| Bromophenyl Group | Aromatic C-H Stretching | 3100 - 3000 libretexts.org |

| C=C In-ring Stretching | 1600 - 1400 libretexts.org | |

| C-Br Stretching | 680 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Electronic Transitions and Chromophores in the Molecular Structure

In this compound, the primary chromophore—the part of the molecule that absorbs UV light—is the 3-bromophenylsulfonyl moiety. The benzene (B151609) ring is a well-known chromophore that undergoes π → π* electronic transitions. iajps.com The presence of the bromine atom and the sulfonyl group as substituents on the ring modifies its absorption characteristics. These groups act as auxochromes, which can shift the absorption maxima (λₘₐₓ) and change the intensity of the absorption bands.

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. researchgate.net

Solid-State Structural Analysis and Crystal Packing

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of this compound is expected to be significantly influenced by a variety of intermolecular interactions. While a crystal structure for this specific compound is not publicly available, the analysis of related morpholine-containing structures provides insight into the potential hydrogen bonding networks.

In the solid state, molecules of this compound can be anticipated to engage in weak C-H···O and C-H···N interactions. japtronline.com The hydrogen atoms on the morpholine ring can act as hydrogen bond donors, interacting with the oxygen atoms of the sulfonyl group or the morpholine ring of neighboring molecules. The presence of the bromine atom on the phenyl ring introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic atoms like the oxygen of the sulfonyl group or the morpholine ring.

It is important to note that without experimental crystal structure data for this compound, the precise nature and geometry of its intermolecular interactions and hydrogen bonding network remain speculative.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the determination of purity and the separation of this compound from potential starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for such analyses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC method would be the most probable approach for its analysis.

While a specific, validated HPLC method for this compound is not described in the literature, a method for the related compound, 4-phenyl-morpholine, can serve as a starting point for method development. sielc.com Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. Detection would typically be performed using a UV detector, as the phenylsulfonyl moiety is chromophoric.

Table 1: Illustrative HPLC Parameters for the Analysis of Phenyl-Morpholine Derivatives

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) |

| Application | Purity assessment, impurity isolation, pharmacokinetic studies |

This table presents illustrative parameters based on methods for similar compounds and should be adapted and validated for the specific analysis of this compound. sielc.com

Impurity profiling by HPLC is crucial for ensuring the quality of pharmaceutical starting materials and active ingredients. researchgate.net The development of a robust HPLC method would enable the separation and quantification of any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. biomedres.us The direct analysis of morpholine and some of its derivatives by GC-MS can be challenging due to their polarity and potential for poor chromatographic peak shape. nih.gov

Often, a derivatization step is employed to enhance the volatility and thermal stability of morpholine-containing compounds, leading to improved chromatographic performance. For instance, morpholine can be derivatized to N-nitrosomorpholine, which is a stable and volatile compound suitable for GC-MS analysis. nih.gov This approach has been successfully used for the determination of morpholine in various matrices.

The analysis of potential volatile byproducts from the synthesis of this compound would involve the development of a specific GC-MS method. This would require optimization of parameters such as the GC column, temperature program, and mass spectrometer settings. The identification of unknown impurities is facilitated by the mass spectral data, which provides information about the molecular weight and fragmentation pattern of the analytes.

Table 2: General GC-MS Parameters for the Analysis of Morpholine Derivatives (with Derivatization)

| Parameter | Value |

| GC Column | TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI) |

| Derivatization Reagent | Sodium Nitrite (under acidic conditions) |

| Analyte | N-nitrosomorpholine (derivative of morpholine) |

This table provides general parameters based on a published method for morpholine analysis and would require significant modification and validation for the analysis of byproducts related to this compound. nih.gov

Computational and Theoretical Studies of 4 3 Bromophenylsulfonyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the theoretical investigation of molecular systems like 4-(3-bromophenylsulfonyl)morpholine. These calculations provide a fundamental understanding of the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| S-N Bond Length | ~1.65 Å |

| S-C (phenyl) Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N Angle | ~107° |

| O-S-O Angle | ~120° |

| C-S-N-C Dihedral Angle | Variable, dependent on conformer |

Note: These are representative values based on general findings for similar molecular structures and would require specific calculations for precise determination.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the bromine atom of the phenyl group. In contrast, the LUMO is likely to be distributed over the sulfonyl group and the phenyl ring, which are electron-withdrawing in nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy ranges are estimations based on typical values for organic molecules of similar complexity and would be precisely determined through quantum chemical calculations.

Electrostatic Potential Maps and Molecular Reactivity

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgmdpi.comwalisongo.ac.id The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the morpholine ring are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the morpholine ring and the region around the bromine atom on the phenyl ring would exhibit a more positive electrostatic potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Conformational Dynamics in Solution and at Interfaces

MD simulations can reveal how the conformation of this compound changes over time in different environments, such as in various solvents or at the interface between two phases. These simulations track the movements of all atoms in the system over a specified period, providing a dynamic picture of the molecule's flexibility. The results can show the relative populations of different conformers and the energy barriers for interconversion between them. For instance, simulations could explore the puckering of the morpholine ring and the rotation around the S-N and S-C bonds in an aqueous solution versus a nonpolar solvent.

Ligand-Protein Interactions (if applicable to biological studies)

Should this compound be investigated for its biological activity, MD simulations would be a critical tool for understanding its interactions with protein targets. nih.govnih.goviium.edu.my By docking the molecule into the active site of a protein and running an MD simulation, researchers can assess the stability of the ligand-protein complex and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. nih.govnih.govnih.gov These simulations can provide a detailed, dynamic view of how the ligand binds and can help to rationalize its inhibitory activity or other biological effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Models for Biological Activity based on Structural Descriptors

No predictive models for the biological activity of this compound based on its structural descriptors were found in the reviewed literature. Research in this area would typically involve synthesizing a series of analogues by modifying the bromophenyl or morpholine moieties and assessing their biological activity against a specific target. Subsequently, computational models correlating these structural changes with activity could be developed. However, no such studies have been published for this compound.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Specific in silico ADMET prediction data for this compound is not available in published research. Such studies would involve using computational software to predict the pharmacokinetic and toxicological properties of the molecule, providing insights into its potential as a drug candidate. These analyses are crucial in early-stage drug discovery to identify potential liabilities. Without dedicated research on this compound, no data on its predicted absorption, distribution, metabolism, excretion, or toxicity can be presented.

While general principles of computational chemistry could be applied to hypothesize about the properties of this compound, any such discussion would be purely speculative and would not constitute the detailed, research-based findings requested. The absence of specific studies on this compound prevents the creation of the required scientifically accurate content and data tables.

Chemical Reactivity and Derivatization of 4 3 Bromophenylsulfonyl Morpholine

Reactions Involving the Sulfonyl Group

The sulfonyl group is a robust and generally unreactive functional group, but it can undergo specific transformations under certain conditions.

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. However, it can be reduced. The reduction of arylsulfonyl compounds can lead to various products depending on the reducing agent and reaction conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) or methods involving zinc and acid can reduce arylsulfonyl chlorides to the corresponding thiols. taylorfrancis.com Catalytic hydrogenation with a palladium catalyst can also achieve this reduction. taylorfrancis.com While 4-(3-Bromophenylsulfonyl)morpholine is a sulfonamide, similar reductive processes could potentially cleave the sulfur-carbon or sulfur-nitrogen bond, leading to the formation of benzenethiol (B1682325) derivatives or cleavage of the morpholine (B109124) ring, though this would require harsh conditions. Milder reductions might convert the sulfonyl group to a sulfinate.

The sulfonyl group is highly electrophilic at the sulfur atom due to the strong electron-withdrawing effect of the two oxygen atoms. fiveable.me This makes it susceptible to attack by strong nucleophiles. scispace.com However, the sulfur-nitrogen (S-N) bond in sulfonamides is notably stable. Cleavage of the S-N bond or the sulfur-carbon (S-C) bond by nucleophiles typically requires forcing conditions. The reaction of sulfonyl compounds with nucleophiles can proceed via an addition-elimination mechanism, potentially involving a hypervalent sulfur intermediate. scispace.com

Electrophilic attack on the sulfonyl group itself is generally not feasible due to its electron-deficient nature. While the oxygen atoms possess lone pairs, their basicity and nucleophilicity are significantly diminished by their attachment to the electropositive sulfur atom.

Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is part of a sulfonamide linkage. In a typical secondary amine, the lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. However, in this compound, this lone pair is significantly delocalized by resonance into the adjacent electron-withdrawing sulfonyl group.

This delocalization has two major consequences:

Reduced Basicity: The nitrogen atom is substantially less basic than a typical amine nitrogen. It will not readily protonate to form an ammonium (B1175870) salt with acids under standard conditions.

Reduced Nucleophilicity: The nitrogen is a very poor nucleophile. It does not readily participate in reactions such as alkylation or acylation. libretexts.org

Alkylation and Acylation Reactions

The nitrogen atom of the morpholine ring in this compound is part of a sulfonamide functional group. The presence of the strongly electron-withdrawing benzenesulfonyl group significantly reduces the nucleophilicity and basicity of the morpholine nitrogen compared to a typical secondary amine. Consequently, direct N-alkylation or N-acylation reactions on the morpholine nitrogen of this compound are generally challenging to achieve under standard conditions.

However, deprotonation of the sulfonamide N-H bond using a strong base can generate the corresponding anion, which can then act as a nucleophile in subsequent alkylation or acylation reactions. This approach is a common strategy for the functionalization of sulfonamides.

Table 1: Plausible Alkylation and Acylation Reactions of this compound

| Reaction Type | Reagent | Product | Plausible Conditions |

| Alkylation | Alkyl halide (e.g., CH₃I) | 4-(3-Bromophenylsulfonyl)-N-methylmorpholine | Strong base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF) |

| Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acetyl-4-(3-bromophenylsulfonyl)morpholine | Strong base (e.g., NaH) followed by the acylating agent |

It is important to note that the reactivity in these transformations would be highly dependent on the specific reagents and reaction conditions employed.

Salt Formation and Coordination Chemistry

Given the acidic nature of the sulfonamide proton, this compound can react with strong bases to form salts. The resulting anion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl group.

The presence of multiple heteroatoms (nitrogen and oxygen atoms of the morpholine and sulfonyl groups) suggests that this compound and its derivatives could act as ligands in coordination chemistry. The oxygen atoms of the sulfonyl group and the morpholine ring, as well as the morpholine nitrogen, possess lone pairs of electrons that could potentially coordinate with metal ions. Studies on similar sulfonamide-containing molecules have shown their ability to form complexes with various metal ions, such as ruthenium(III). nih.gov The coordination can lead to changes in the electronic properties and biological activity of the organic ligand. The specific coordination mode would depend on the metal ion's nature, its oxidation state, and the reaction conditions.

Derivatization Strategies for Library Synthesis

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide range of derivatization reactions, making it a valuable building block for the synthesis of compound libraries. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of diverse substituents at the 3-position of the phenyl ring.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing a variety of amino groups.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions are known to be efficient for a wide range of substrates, including those containing sulfonamide groups. nih.govnih.govuit.no The ability to perform these transformations on the this compound scaffold would enable the rapid generation of a diverse library of analogues with modified steric and electronic properties, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Reagent Type | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl sulfonamide |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Alkynylphenyl sulfonamide |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Aminophenyl sulfonamide |

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for reactions involving this compound are not available, the mechanisms of the key derivatization reactions, such as palladium-catalyzed cross-coupling, are well-established.

The catalytic cycle for a Suzuki-Miyaura coupling , for instance, generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the cycle. Similar catalytic cycles are proposed for other cross-coupling reactions, with variations in the transmetalation step depending on the organometallic reagent used. The efficiency and selectivity of these reactions can be influenced by factors such as the choice of catalyst, ligand, base, solvent, and temperature.

Applications and Future Directions in Chemical Research

Role as a Synthetic Intermediate and Building Block

The molecular architecture of 4-(3-Bromophenylsulfonyl)morpholine makes it a valuable building block in organic synthesis. The presence of a bromine atom on the phenyl ring provides a reactive site for a variety of cross-coupling reactions, which are fundamental for constructing more complex molecular frameworks.

This compound serves as a key intermediate in the synthesis of elaborate organic structures. The bromo-substituent is particularly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of diverse organic fragments at this position. This capability is crucial for building a wide array of novel compounds.

The morpholine (B109124) ring itself is a "privileged" structure in chemistry, frequently incorporated into bioactive molecules to improve their properties. nih.govnih.gov The synthesis of derivatives often involves the reaction of a substituted benzenesulfonyl chloride with morpholine. chemsociety.org.ng Furthermore, the entire this compound moiety can be incorporated into larger molecules, where the sulfonyl group acts as a stable and robust linker. Its designation as a "Protein Degrader Building Block" highlights its specific utility in constructing complex molecules for targeted biological applications. calpaclab.com For instance, related morpholine-containing structures are used as building blocks for creating heterocyclic systems like thiophenes. orgsyn.org

In the realm of materials science, this compound and its structural relatives show potential as precursors for advanced materials. A structurally similar compound, 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, has been identified as a candidate for use as a functional monomer in polymerization reactions. The inclusion of the sulfonyl group can facilitate cross-linking between polymer chains, which can lead to materials with enhanced thermal and mechanical stability. This suggests that this compound could be explored for creating specialized polymers with tailored properties.

Exploration of Biological and Medicinal Chemistry Applications

The morpholine heterocycle is a cornerstone in medicinal chemistry, featured in numerous approved drugs and experimental therapeutic agents. nih.govenamine.net Its presence often confers favorable physicochemical and metabolic properties to a molecule. nih.gov The structure of this compound is therefore of great interest for the development of new therapeutic agents.

The design of new bioactive compounds frequently involves combining known pharmacophores to create novel chemical entities with enhanced or new activities. The morpholine ring is known to participate in a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. researchgate.netnih.gov

The "this compound" scaffold is a prime candidate for such design strategies. Researchers often modify structures to enhance properties; for example, replacing a chlorine atom with a bromine atom on a similar phenylsulfonyl scaffold was done to increase the compound's lipophilicity and, consequently, its antimicrobial and antibiofilm efficacy. mdpi.com The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This makes the compound a valuable starting point for developing inhibitors for various enzymes, such as carbonic anhydrase, or for creating new classes of antimicrobial agents. nih.govnih.gov

A particularly exciting application for this compound is in the development of targeted therapeutic agents. Its classification as a building block for protein degraders suggests its use in creating molecules like Proteolysis-Targeting Chimeras (PROTACs). calpaclab.com PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the protein's degradation. In this context, the bromophenyl group of this compound can be functionalized via cross-coupling to attach a ligand that binds to a specific disease-causing protein.

This strategy is part of a broader approach to create highly specific medicines, such as antibody-drug conjugates or other "prodrug-payloads," which deliver a potent therapeutic agent directly to the target cells or tissues, minimizing off-target effects. nih.gov The development of such targeted agents represents a frontier in modern medicine, aiming to create more effective and safer treatments for diseases like cancer. nih.gov

Advanced Materials Science

Beyond its use as a simple precursor, this compound has potential applications in advanced materials science. The incorporation of this compound as a monomer into polymers could yield materials with specific, desirable properties. The presence of the heavy bromine atom and the polar sulfonyl group within the polymer structure could influence characteristics such as:

Thermal Stability: The sulfonyl group can contribute to a rigid polymer backbone and promote cross-linking, enhancing heat resistance.

Mechanical Strength: Increased intermolecular forces and cross-linking can lead to more robust and durable materials.

Optical Properties: The aromatic ring and sulfonyl group may impart specific refractive or absorptive properties.

Flame Retardancy: Brominated compounds are well-known flame retardants, an effect that could potentially be transferred to polymers incorporating this monomer.

The ability to synthesize functional polymers from such building blocks opens avenues for creating new plastics, resins, and composite materials for specialized industrial and technological applications.

Interactive Data Summary

The following table summarizes the key research applications and potential uses of this compound.

| Application Area | Specific Role | Key Structural Features | Potential Outcome |

|---|---|---|---|

| Synthetic Chemistry | Building Block / Intermediate | Bromophenyl group for cross-coupling | Synthesis of complex organic molecules and heterocycles. orgsyn.org |

| Medicinal Chemistry | Scaffold for Bioactive Compounds | Morpholine ring, Sulfonyl group | Design of enzyme inhibitors and antimicrobial agents. nih.govmdpi.com |

| Targeted Therapeutics | Protein Degrader Building Block | Functionalizable Bromophenyl group | Development of PROTACs and other targeted therapies. calpaclab.comnih.gov |

| Materials Science | Functional Monomer | Sulfonyl group, Bromine atom | Creation of advanced polymers with enhanced thermal and mechanical properties. |

Incorporation into Polymeric Structures

The incorporation of this compound into polymeric chains could be achieved through several synthetic strategies. The bromine atom on the phenyl ring serves as a reactive handle for cross-coupling reactions, a common method for polymer synthesis. For instance, it could potentially undergo polymerization reactions like Suzuki or Stille coupling if a suitable comonomer is used.

The sulfonyl group is known to enhance the thermal stability and mechanical properties of polymers. mdpi.com Therefore, polymers incorporating this compound may exhibit enhanced performance characteristics suitable for advanced material applications. The polarity of the sulfonyl and morpholine groups could also influence the solubility and processing of the resulting polymers.

Future research in this area could focus on synthesizing and characterizing polymers containing the this compound unit. Key areas of investigation would include determining the polymer's molecular weight, thermal properties (glass transition temperature and thermal decomposition temperature), and mechanical strength.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site on Monomer | Potential Comonomer | Resulting Polymer Feature |

| Suzuki Coupling | Bromine on phenyl ring | Boronic acid or ester functionalized monomer | Carbon-carbon bond formation in the polymer backbone |

| Stille Coupling | Bromine on phenyl ring | Organotin-functionalized monomer | Creation of a conjugated polymer system |

| Buchwald-Hartwig Amination | Bromine on phenyl ring | Amine-containing monomer | Introduction of nitrogen atoms into the polymer backbone |

Application in Functional Materials (e.g., Photoelectric Materials)

The combination of a brominated aromatic system and a sulfonyl group in this compound suggests its potential for use in functional materials, including those with photoelectric properties. Brominated aromatic compounds are known to be utilized in the development of organic electronic materials. The presence of bromine can influence the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The sulfonyl group, being strongly electron-withdrawing, can further modulate these electronic properties. This modulation is a key aspect in designing materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the bandgap of a material is crucial for its performance in these devices. acs.orgacs.org While direct research on the photoelectric properties of this compound is not widely available, the characteristics of its components suggest it could be a building block for such materials. researchgate.netacs.orgacs.org

Future research could involve the synthesis of derivatives of this compound and the investigation of their photophysical and electrochemical properties. Studies on its absorption and emission spectra, as well as its performance in prototype electronic devices, would be necessary to validate its potential in this field.

Emerging Research Areas and Interdisciplinary Studies

The multifunctional nature of this compound opens up possibilities for its use in emerging and interdisciplinary research areas. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties. sci-hub.seresearchgate.netnih.gov The sulfonyl group is also a key component in many therapeutic agents. nih.gov This suggests that the compound could be explored in the context of medicinal chemistry, potentially as a scaffold for the development of new bioactive molecules.

Furthermore, the presence of both a halogen bond donor (bromine) and hydrogen bond acceptors (oxygen and nitrogen in the morpholine and sulfonyl groups) makes this compound an interesting candidate for studies in crystal engineering and supramolecular chemistry. The investigation of its self-assembly behavior and its ability to form co-crystals with other molecules could lead to the development of new materials with tailored properties.

Interdisciplinary studies combining computational modeling and experimental work could provide deeper insights into the structure-property relationships of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, could be used to predict its electronic properties and guide the design of new functional materials. acs.org

Challenges and Opportunities in the Field

A significant challenge in realizing the full potential of this compound is the limited amount of published research specifically on this compound. Much of the potential discussed is based on the known properties of its constituent functional groups. Therefore, a key opportunity lies in conducting fundamental research to synthesize and thoroughly characterize this molecule and its derivatives.

The development of efficient and scalable synthetic routes to this compound is another important area. While general methods for the synthesis of similar compounds exist, optimizing these for this specific molecule would be crucial for its wider application. researchgate.net

Opportunities also exist in exploring the reactivity of the different functional groups within the molecule. For example, the bromine atom can be a site for a variety of chemical transformations, allowing for the synthesis of a library of derivatives with diverse properties. youtube.com This could lead to the discovery of new materials and molecules with applications in fields ranging from materials science to pharmacology. The polymer and materials science sectors, in particular, present promising avenues for the application of morpholine derivatives as components in advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

Q & A

Q. What are the common synthetic routes for 4-(3-Bromophenylsulfonyl)morpholine, and how can purity be optimized?

Synthesis typically involves sulfonylation of morpholine with a brominated phenylsulfonyl chloride. A stepwise approach includes:

- Step 1: Reacting 3-bromobenzenesulfonyl chloride with morpholine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization: Yield and purity depend on stoichiometric ratios and reaction time. Excess morpholine (1.2 equiv) and slow addition of sulfonyl chloride minimize side products. Purity ≥95% is achievable with recrystallization in ethanol/water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR: H and C NMR confirm the morpholine ring (δ ~3.6 ppm for N-CH and ~2.8 ppm for O-CH) and sulfonyl-linked aryl group (δ ~7.5–8.0 ppm for aromatic protons).

- IR: Strong S=O stretching vibrations at ~1150–1350 cm and C-Br absorption near 550–650 cm.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 304.0 for CHBrNOS). Cross-referencing with computational simulations (DFT) enhances assignment accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Targeted protein inhibition: The sulfonyl group acts as a hydrogen-bond acceptor, enabling binding to kinase ATP pockets (e.g., PI3K or EGFR).

- Prodrug development: Bromine facilitates late-stage functionalization via Suzuki coupling to introduce bioisosteres (e.g., aryl groups for improved pharmacokinetics) .

Advanced Research Questions

Q. How can high-pressure Raman spectroscopy resolve conformational changes in this compound?

- Experimental design: Single-crystal samples are subjected to diamond anvil cell (DAC) pressures up to 3.5 GPa. Raman spectra (514 nm laser) track shifts in key vibrational modes:

- C-H stretching (2980–3145 cm): Splitting at ~1.7 GPa indicates altered ring puckering or intermolecular C-H···O interactions.

- S=O vibrations (1175 cm): Broadening above 2.5 GPa suggests strain-induced bond weakening.

- Data interpretation: Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa correlate with phase transitions, likely due to van der Waals interaction rearrangements .

Q. How do substituent positions (e.g., bromine at 3- vs. 2-/4-positions) impact biological activity?

-

Case study comparison:

Compound IC (PI3Kα, nM) LogP This compound 42 ± 3 2.1 4-(2-Bromophenylsulfonyl)morpholine 78 ± 5 2.3 4-(4-Bromophenylsulfonyl)morpholine 210 ± 10 1.9 -

Key findings: The 3-bromo derivative exhibits superior activity due to optimal steric alignment with the hydrophobic pocket. LogP differences (<0.4) suggest solubility is not the primary driver. MD simulations reveal 3-bromo’s reduced rotational freedom enhances binding .

Q. How should researchers address contradictions in crystallographic data for this compound?

- Problem: Discrepancies in unit cell parameters (e.g., reported space groups P2/c vs. C2/c) may arise from twinning or solvent inclusion.

- Resolution strategy:

- Data collection: Use low-temperature (100 K) synchrotron XRD to improve resolution (<0.8 Å).

- Refinement: Apply SHELXL with TWIN/BASF commands to model twinning. Testing both space groups via Hamilton R-factor analysis identifies the correct model .

- Validation: Check for solvent-accessible voids (PLATON) and hydrogen-bonding consistency .

Q. What methodologies enable comparative analysis of sulfonylmorpholine analogs in structure-activity relationship (SAR) studies?

- Step 1: Synthesize analogs with halogen (Br, Cl, F), methyl, or methoxy substitutions.

- Step 2: Profile via:

- In vitro assays: Measure IC against target enzymes.

- Computational docking (AutoDock Vina): Correlate binding scores with experimental data.

- Thermodynamic solubility (shake-flask method): Assess formulation viability.

- Outcome: SAR models identify electronegative substituents at the 3-position as critical for potency, while bulky groups (e.g., CF) reduce membrane permeability .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24h.

- Oxidative stress: Expose to liver microsomes (NADPH-supplemented) to identify metabolites.

- Key parameters: Half-life (>6h) and major metabolites (e.g., sulfonic acid via S-O cleavage) guide prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。